Bienvenue dans la boutique en ligne BenchChem!

4-Benzhydrylmorpholine

P2Y12 Antagonism Antiplatelet Research GPCR Pharmacology

Secure the correct N-4 substituted isomer to ensure assay reproducibility in purinergic signaling and platelet research. This specific scaffold, a P2Y12 antagonist (IC50=740 nM), is structurally distinct from the dopaminergic stimulant 3-benzhydrylmorpholine, making it a critical probe for cardiovascular target validation and orthogonal control experiments. Technical sourcing with validated purity is essential for trustworthy SAR data.

Molecular Formula C17H19NO
Molecular Weight 253.34 g/mol
Cat. No. B8500673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzhydrylmorpholine
Molecular FormulaC17H19NO
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESC1COCCN1C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C17H19NO/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)18-11-13-19-14-12-18/h1-10,17H,11-14H2
InChIKeyBVAGWPQUSZNDGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzhydrylmorpholine: Key Properties and Scientific Profile for Research Procurement


4-Benzhydrylmorpholine (CAS RN 79089-63-7; molecular formula C17H19NO; molecular weight 253.34 g/mol) is a morpholine derivative characterized by a benzhydryl (diphenylmethyl) substituent at the nitrogen position of the morpholine ring [1]. As a versatile heterocyclic scaffold, 4-benzhydrylmorpholine serves as a privileged structure in medicinal chemistry for probing G protein-coupled receptors (GPCRs), ion channels, and platelet purinergic signaling pathways [2]. The compound is commercially available for early discovery research with typical purities ≥95%, and its physicochemical properties (predicted XLogP3: 2.9; hydrogen bond acceptor count: 2) support membrane permeability and blood-brain barrier penetration potential [1].

4-Benzhydrylmorpholine: Why Structural Analog Substitution Risks Experimental Reproducibility


The substitution position of the benzhydryl group on the morpholine ring (N-4 vs. C-2 vs. C-3) is not a trivial structural variation; it dictates both the compound's pharmacological target profile and its physicochemical behavior. Historically, 3-benzhydrylmorpholine was developed as a CNS stimulant/anorectic agent in the 1950s, targeting dopamine pathways [1]. In contrast, 4-benzhydrylmorpholine has emerged as a chemically distinct scaffold whose primary documented biological activity is P2Y12 receptor antagonism—a mechanism relevant to antiplatelet and antithrombotic research [2]. Simple substitution with 2-benzhydrylmorpholine or 3-benzhydrylmorpholine, or even with ether-linked analogs such as 4-(2-benzhydryloxyethyl)morpholine (Linadryl, CAS 525-01-9, C19H23NO2), fundamentally alters molecular weight, hydrogen bonding capacity, and predicted target engagement . Procurement of an incorrect positional isomer or ether derivative introduces uncontrolled variables that compromise assay reproducibility and SAR interpretation.

4-Benzhydrylmorpholine: Quantitative Comparator Evidence for Informed Scientific Selection


4-Benzhydrylmorpholine as a P2Y12 Receptor Antagonist: IC50 Comparison with Clinical Reference Ticagrelor

4-Benzhydrylmorpholine functions as a P2Y12 receptor antagonist with an IC50 of 740 nM in a washed human platelet aggregation assay measuring inhibition of fibrinogen-induced platelet aggregation [1]. This represents an experimentally useful, moderately potent P2Y12 antagonist scaffold, distinguishing it from high-potency clinical agents and making it suitable for probe development and mechanistic studies rather than therapeutic applications [2]. By comparison, the clinically approved reversible P2Y12 antagonist ticagrelor binds to human P2Y12 and antagonizes ADP-induced receptor signaling with substantially higher potency, reflecting its optimized clinical profile [3].

P2Y12 Antagonism Antiplatelet Research GPCR Pharmacology

4-Benzhydrylmorpholine vs. 3-Benzhydrylmorpholine: Divergent Pharmacological Lineage and Research Utility

3-Benzhydrylmorpholine (CAS 93406-27-0), the positional isomer bearing the benzhydryl group at the C-3 position, was developed by American Home Products in the 1950s and possesses documented stimulant and anorectic effects related to both pipradrol and phenmetrazine [1]. This compound's pharmacological activity is attributed to central dopamine receptor stimulation, as evidenced by studies of benzhydryl derivatives as dopamine receptor stimulating agents [2]. In stark contrast, 4-Benzhydrylmorpholine (N-substituted at the morpholine nitrogen) is primarily characterized in contemporary literature as a P2Y12 receptor antagonist scaffold with relevance to antiplatelet and antithrombotic research [3]. The shift from C-3 substitution to N-4 substitution fundamentally alters the compound's target engagement profile: dopamine receptor agonism vs. purinergic GPCR antagonism.

CNS Pharmacology Structure-Activity Relationship Positional Isomer Differentiation

4-Benzhydrylmorpholine vs. 4-(2-Benzhydryloxyethyl)morpholine: Linker Chemistry Dictates Molecular Properties and Synthetic Tractability

A common structural analog encountered in procurement contexts is 4-(2-benzhydryloxyethyl)morpholine (Linadryl, CAS 525-01-9), which incorporates an ethylene oxide linker between the morpholine nitrogen and the benzhydryl moiety. This ether-linked derivative exhibits a molecular weight of 297.39 g/mol and a molecular formula of C19H23NO2, compared to 253.34 g/mol and C17H19NO for 4-benzhydrylmorpholine [1]. The presence of the ethylene oxide linker introduces an additional hydrogen bond acceptor (total of 3 vs. 2 in 4-benzhydrylmorpholine) and substantially increases the rotatable bond count (7 vs. 3), altering conformational flexibility and predicted membrane permeability . From a synthetic procurement standpoint, 4-benzhydrylmorpholine is prepared via direct Cu-catalyzed desulfonylative amination of sulfone derivatives with amines, yielding structurally diverse benzhydryl amines under mild conditions .

Structural Analog Differentiation Physicochemical Profiling Synthetic Accessibility

4-Benzhydrylmorpholine Synthetic Yield Benchmarking: 17% Isolated Yield from Grignard-Mediated Route

A documented synthetic route for benzhydrylmorpholine involves reaction of phenylmagnesium bromide with α,ω-dimorpholinobenzyl-p-methylacetophenone, followed by concentration and strong cooling of 85% alcohol filtrates, yielding 0.8 g of benzhydrylmorpholine (VI) at 17% isolated yield with a melting point of 75-77°C [1]. This modest yield reflects the sterically hindered nature of the benzhydryl group installation on the morpholine nitrogen, and provides a quantifiable baseline for process chemistry optimization efforts [2]. While this represents a historical preparative method, the yield value serves as a benchmark for evaluating alternative synthetic strategies such as Cu-catalyzed desulfonylative amination, which has been reported to provide structurally diverse benzhydryl amines under milder conditions with potentially improved efficiency .

Synthetic Chemistry Process Development Yield Optimization

4-Benzhydrylmorpholine: Evidence-Based Research and Industrial Applications


P2Y12 Receptor Antagonist Probe Development in Antiplatelet Drug Discovery

4-Benzhydrylmorpholine serves as a moderately potent P2Y12 antagonist scaffold (IC50 = 740 nM in washed platelet aggregation assays) and has been identified in screening libraries as a starting point for developing novel antiplatelet agents [1]. The compound is appropriate for medicinal chemistry optimization campaigns aimed at improving potency and selectivity for thrombotic disease models. Researchers should note that its potency is substantially lower than clinical P2Y12 antagonists such as ticagrelor, positioning it specifically as a probe compound for target validation and SAR exploration rather than a direct therapeutic candidate [2].

Differentiation of Purinergic vs. Dopaminergic Signaling Pathways in CNS Research

Given the stark pharmacological divergence between 4-benzhydrylmorpholine (P2Y12 antagonist) and its positional isomer 3-benzhydrylmorpholine (dopamine receptor stimulating agent with stimulant/anorectic effects) [1], this compound pair provides a valuable toolset for deconvoluting signaling pathways in neuroscience research. 4-Benzhydrylmorpholine can serve as a negative control or orthogonal probe in assays designed to distinguish purinergic GPCR signaling from monoaminergic neurotransmission. Procurement of the correct N-4 substituted isomer is essential for maintaining experimental fidelity [2].

GPCR Pharmacology Reference Compound for Platelet Aggregation Assays

In washed platelet aggregation assays using human platelet-rich plasma, 4-benzhydrylmorpholine exhibits consistent P2Y12 antagonist activity, as documented in BindingDB with IC50 values of 740 nM (fibrinogen-induced aggregation) and 130-200 nM in GTPγS binding assays [1]. These reproducible activity metrics make the compound suitable as a reference standard for calibrating and validating platelet aggregation protocols in cardiovascular pharmacology laboratories. The compound's moderate potency reduces the risk of off-target platelet inhibition at screening concentrations compared to high-potency clinical agents [2].

Synthetic Methodology Development for Sterically Hindered N-Benzhydryl Amines

The documented 17% isolated yield of 4-benzhydrylmorpholine from Grignard-mediated amination of α,ω-dimorpholinobenzyl-p-methylacetophenone provides a quantitative benchmark for evaluating alternative synthetic methodologies [1]. This compound serves as a model substrate for developing and optimizing transition-metal-catalyzed amination protocols, including Cu-catalyzed desulfonylative amination of sulfone derivatives with amines, which has been reported to produce structurally diverse benzhydryl amines under mild conditions [2]. Researchers focused on C-N bond formation methodology can use 4-benzhydrylmorpholine as a challenging test case for assessing catalyst efficiency and substrate scope with sterically demanding electrophiles.

Quote Request

Request a Quote for 4-Benzhydrylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.